molecular formula C13H11NO3 B13997425 N-(m-Hydroxyphenyl)anthranilic acid CAS No. 21003-78-1

N-(m-Hydroxyphenyl)anthranilic acid

Cat. No.: B13997425
CAS No.: 21003-78-1
M. Wt: 229.23 g/mol
InChI Key: YQULREKUYCCSJA-UHFFFAOYSA-N
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Description

N-(m-Hydroxyphenyl)anthranilic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of a hydroxyl group on the meta position of the phenyl ring and an anthranilic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-Hydroxyphenyl)anthranilic acid can be achieved through several methods. One common approach involves the reaction of m-hydroxyaniline with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The product is purified through recrystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(m-Hydroxyphenyl)anthranilic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

N-(m-Hydroxyphenyl)anthranilic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(m-Hydroxyphenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(m-Hydroxyphenyl)anthranilic acid is unique due to the presence of both the hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(3-hydroxyanilino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-8,14-15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQULREKUYCCSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175211
Record name Anthranilic acid, N-(m-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21003-78-1
Record name Anthranilic acid, N-(m-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(m-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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